molecular formula C10H5BrClNO2 B13214203 5-Bromo-7-chloroisoquinoline-1-carboxylic acid

5-Bromo-7-chloroisoquinoline-1-carboxylic acid

Cat. No.: B13214203
M. Wt: 286.51 g/mol
InChI Key: UYSOGTDUDGINEY-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both bromine and chlorine atoms attached to an isoquinoline ring.

Preparation Methods

The synthesis of 5-Bromo-7-chloroisoquinoline-1-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes to produce the compound in bulk quantities.

Chemical Reactions Analysis

5-Bromo-7-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-Bromo-7-chloroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

5-Bromo-7-chloroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

5-bromo-7-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-8-4-5(12)3-7-6(8)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

UYSOGTDUDGINEY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)C(=O)O

Origin of Product

United States

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